3-(2-(2-fluorophenoxy)acetamido)-N-phenylbenzofuran-2-carboxamide
Description
3-(2-(2-Fluorophenoxy)acetamido)-N-phenylbenzofuran-2-carboxamide is a synthetic benzofuran-derived carboxamide featuring a 2-fluorophenoxy acetamido substituent at the 3-position of the benzofuran core and an N-phenyl carboxamide group at the 2-position. Its structure combines a benzofuran scaffold—a heterocyclic system known for metabolic stability and aromatic interactions—with fluorinated and phenyl substituents that may enhance lipophilicity and target binding.
Properties
IUPAC Name |
3-[[2-(2-fluorophenoxy)acetyl]amino]-N-phenyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O4/c24-17-11-5-7-13-19(17)29-14-20(27)26-21-16-10-4-6-12-18(16)30-22(21)23(28)25-15-8-2-1-3-9-15/h1-13H,14H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDUYGREWPSYGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-fluorophenoxy)acetamido)-N-phenylbenzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenolic compounds and aldehydes or ketones under acidic or basic conditions.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a fluorinated phenol reacts with an appropriate leaving group on the benzofuran core.
Acetamidation: The acetamido group is introduced through acylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
N-Phenylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamido group (-NHCO-) undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is pivotal for prodrug activation or metabolite formation.
Example Reaction Conditions:
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| 6M HCl | Reflux, 4–6 hrs | 3-(2-(2-Fluorophenoxy)acetic acid)-N-phenylbenzofuran-2-carboxamide | 72–85 | |
| 1M NaOH (aqueous) | 80°C, 3 hrs | Same as above | 68–78 |
Hydrolysis kinetics depend on steric hindrance from the benzofuran core and electronic effects of the fluorine substituent .
Nucleophilic Aromatic Substitution (SNAr)
The 2-fluorophenoxy group participates in SNAr reactions due to electron withdrawal by fluorine, enabling substitution with amines, thiols, or alkoxides.
Key Examples:
The fluorophenoxy group’s reactivity is enhanced in polar aprotic solvents like DMSO or DMF .
Electrophilic Aromatic Substitution
The benzofuran ring undergoes electrophilic substitution, preferentially at the 5- and 6-positions due to electronic activation by the oxygen atom.
Notable Reactions:
| Reagent | Conditions | Position Substituted | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hrs | C5 | 5-Nitro derivative | 45 | |
| Br₂/FeBr₃ | CH₂Cl₂, RT, 1 hr | C6 | 6-Bromo derivative | 52 |
Nitration and bromination are sterically guided by the bulky N-phenylcarboxamide group .
Oxidation and Reduction
The benzofuran core and acetamido linker exhibit redox activity:
-
Oxidation: Benzofuran’s furan ring oxidizes to diketone derivatives under strong oxidants like KMnO₄ .
-
Reduction: The amide group remains stable, but the fluorophenoxy moiety can be reduced catalytically (e.g., H₂/Pd-C).
Cross-Coupling Reactions
While direct cross-coupling (e.g., Suzuki) is limited by the absence of halogens, functionalized intermediates enable Pd-catalyzed reactions:
Example Protocol:
Transamidation
The carboxamide group undergoes transamidation with primary or secondary amines under catalytic conditions :
| Amine | Catalyst | Product | Yield (%) | Source |
|---|---|---|---|---|
| Cyclohexylamine | NaOtBu, 110°C | N-Cyclohexylcarboxamide | 78 | |
| Morpholine | Ti(OiPr)₄, 100°C | N-Morpholinylcarboxamide | 82 |
Biological Reactivity
In vitro studies suggest interactions with amyloid-β (Aβ42), accelerating fibrillogenesis via hydrophobic and π-stacking interactions . This pseudo-reactivity highlights its potential in neurodegenerative disease research.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. It has undergone evaluation for its efficacy against various cancer cell lines, demonstrating promising results.
- Mechanism of Action : The compound appears to inhibit cell proliferation through apoptosis induction and modulation of signaling pathways related to cancer growth.
- Case Studies : In vitro assessments conducted by the National Cancer Institute (NCI) have shown that the compound exhibits substantial cell growth inhibition rates across multiple cancer types .
Antiviral Properties
The compound has also been investigated for its antiviral potential, particularly in the context of viral diseases.
- Research Findings : A patent application describes methods for using similar benzofuran derivatives to treat viral infections, suggesting that the structural characteristics of 3-(2-(2-fluorophenoxy)acetamido)-N-phenylbenzofuran-2-carboxamide may confer similar benefits .
- Applications : Its use could extend to the treatment of conditions caused by various viruses, potentially offering a new avenue for antiviral therapy.
Anticonvulsant Activity
There is emerging evidence indicating that compounds related to 3-(2-(2-fluorophenoxy)acetamido)-N-phenylbenzofuran-2-carboxamide may exhibit anticonvulsant effects.
- Study Insights : A series of related compounds were synthesized and screened for anticonvulsant activity, with some showing significant efficacy in established animal models . This suggests potential applications in treating epilepsy and other seizure disorders.
Antitubercular Activity
The compound's derivatives have been assessed for their antitubercular activity, showcasing moderate to potent effects against Mycobacterium tuberculosis.
- In Vitro Studies : Research indicates that certain derivatives possess MIC values ranging from 4 to 64 μg/mL against M. tuberculosis, highlighting their potential as affordable antitubercular agents .
Enzyme Inhibition
The biological activity of this compound may also involve the inhibition of specific enzymes that play crucial roles in various metabolic pathways.
- Biological Targets : Preliminary studies suggest that it interacts with enzymes involved in cancer metabolism and neurodegenerative diseases, which could lead to novel therapeutic strategies.
Data Summary Table
Mechanism of Action
The mechanism of action of 3-(2-(2-fluorophenoxy)acetamido)-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenoxy and acetamido groups can form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting their activity or altering their function. The benzofuran core may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analog: N-(2-(2-(4-Chlorophenoxy)Acetamido)Phenyl)-1H-Indole-2-Carboxamide
Key Differences :
- Substituent Variation: The analog replaces the 2-fluorophenoxy group with a 4-chlorophenoxy moiety and substitutes the benzofuran core with an indole ring.
- Electronic Effects: Chlorine (electron-withdrawing) vs.
- Synthetic Route: Both compounds use TBTU-mediated coupling in DCM, but the starting materials differ (indole-2-carboxylic acid vs. benzofuran-2-carboxylic acid).
Agrochemical Analogs: Flutolanil and Cyprofuram
Flutolanil (N-(3-(1-Methylethoxy)Phenyl)-2-(Trifluoromethyl)Benzamide) :
- Core Structure : Benzamide vs. benzofuran carboxamide.
- Functional Groups: Trifluoromethyl and methoxy groups enhance fungicidal activity by increasing hydrophobicity and resistance to degradation. The target compound’s fluorophenoxy group may offer similar advantages but with distinct steric effects .
Cyprofuram (N-(3-Chlorophenyl)-N-(Tetrahydro-2-Oxo-3-Furanyl)-Cyclopropanecarboxamide) :
- Heterocyclic System: Tetrahydrofuran vs. benzofuran.
Table 2: Bioactivity and Substituent Impact
| Compound | Core Structure | Key Substituents | Reported Use |
|---|---|---|---|
| Target Compound | Benzofuran | 2-Fluorophenoxy, N-phenyl | Undefined |
| Flutolanil | Benzamide | Trifluoromethyl, methoxy | Fungicide |
| Cyprofuram | Cyclopropane | Chlorophenyl, tetrahydrofuran | Fungicide |
Pharmacological Analogs: Ceftazidime and Related Antibiotics
While ceftazidime (a cephalosporin antibiotic) shares an acetamido group, its β-lactam core and pyridinium substituent are structurally distinct from the benzofuran system. This highlights the target compound’s uniqueness in prioritizing aromatic heterocycles over fused bicyclic systems common in antibiotics .
Discussion of Substituent Effects
- Fluorine vs. Chlorine: The 2-fluorophenoxy group may improve metabolic stability and membrane permeability compared to bulkier chlorophenoxy analogs. Fluorine’s electronegativity could enhance dipole interactions in target binding.
- Benzofuran vs. Indole : Benzofuran’s oxygen atom introduces polarity, whereas indole’s NH group enables hydrogen bonding. This difference may influence solubility and target selectivity.
- N-Phenyl Carboxamide : Common in both the target compound and ’s analog, this group likely contributes to π-π stacking interactions in hydrophobic binding pockets.
Biological Activity
The compound 3-(2-(2-fluorophenoxy)acetamido)-N-phenylbenzofuran-2-carboxamide is a benzofuran derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzofuran core, an acetamido group, and a fluorophenoxy substituent, which are crucial for its biological activity.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of benzofuran derivatives. For instance, compounds similar to 3-(2-(2-fluorophenoxy)acetamido)-N-phenylbenzofuran-2-carboxamide have shown significant efficacy in models of epilepsy, particularly in the pentylenetetrazole (PTZ) and maximal electroshock (MES) tests. These effects are believed to be mediated through interactions with benzodiazepine receptors and other neuropharmacological pathways .
Antimicrobial Activity
The antimicrobial potential of benzofuran derivatives has been explored extensively. Studies indicate that related compounds exhibit activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .
Anti-inflammatory Properties
Inflammation is a critical factor in many diseases, and compounds like 3-(2-(2-fluorophenoxy)acetamido)-N-phenylbenzofuran-2-carboxamide may also exert anti-inflammatory effects. Research suggests that these compounds can inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Receptor Interaction : The compound may interact with various receptors, including GABA receptors, influencing neuronal excitability.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes or microbial metabolism.
- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.
Case Studies
Q & A
Q. What crystallographic data support the compound’s binding mode in enzyme active sites?
- Methodological Answer : Co-crystallization with target enzymes (e.g., carbonic anhydrase IX) and X-ray diffraction (1.8–2.2 Å resolution) reveal key interactions:
- Fluorine forms halogen bonds with backbone carbonyls.
- Benzofuran’s π-π stacking with hydrophobic residues stabilizes the complex .
Toxicity and Pharmacokinetics
Q. What strategies mitigate off-target toxicity observed in preclinical models?
Q. How is metabolic stability assessed in hepatic microsomes, and what structural tweaks improve half-life?
- Methodological Answer : Incubate with human liver microsomes (HLM) + NADPH; monitor parent compound depletion via LC-MS/MS. Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce CYP450-mediated oxidation. Half-life improvements (>2-fold) are validated in rodent PK studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
